2-Chloro-6-(piperidin-1-yl)pyridine
Description
Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Chemical Research
Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in a vast array of chemical compounds. nih.govtaylorandfrancis.com Its nitrogen atom imparts basicity and polarity, enabling it to participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drug candidates. nih.gov The pyridine nucleus is present in thousands of existing and potential drug molecules. nih.gov Analysis of FDA-approved drugs reveals that a significant percentage contain a nitrogen heterocycle, with pyridine being a prominent example. nih.govacs.org These compounds are integral to numerous pharmaceuticals, including anticancer agents, central nervous system drugs, antibiotics, and antivirals. nih.govnih.gov
Piperidine, the saturated counterpart of pyridine, is another crucial heterocyclic motif frequently found in natural products and pharmaceuticals. acs.orgdoi.orgmdpi.com Its three-dimensional structure is a key feature in many biologically active molecules. mdpi.com The piperidine ring is a common building block in the synthesis of drugs for a variety of conditions, highlighting its importance in medicinal chemistry. mdpi.com
Overview of Halogenated Aminopyridines as Synthetic Intermediates
Halogenated aminopyridines are a class of compounds that serve as versatile synthetic intermediates in organic chemistry. The presence of a halogen atom, such as chlorine, on the pyridine ring provides a reactive site for various cross-coupling reactions and nucleophilic substitutions. This reactivity allows for the introduction of diverse molecular fragments, leading to the construction of complex molecular architectures.
The amino group, on the other hand, can be a key pharmacophore or can be further functionalized. The interplay between the halogen and amino substituents on the pyridine core makes these compounds valuable precursors for the synthesis of a wide range of target molecules with potential applications in pharmaceuticals and materials science. researchgate.net The introduction of halogen atoms can also significantly influence the physicochemical and structural properties of the resulting molecules. nih.govnih.gov
Scope and Research Focus on 2-Chloro-6-(piperidin-1-yl)pyridine
This article focuses specifically on the chemical compound This compound . This molecule is a prime example of a halogenated aminopyridine, combining the structural features of a chloro-substituted pyridine ring and a piperidine moiety. Its structure makes it a valuable intermediate in organic synthesis. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement, while the piperidinyl group at the 6-position influences the electronic properties and steric environment of the molecule.
The research focus on this compound is primarily centered on its utility as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel compounds with potential biological activities.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 19946-28-2 |
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.68 g/mol |
| IUPAC Name | This compound |
| Physical Form | Liquid sigmaaldrich.com |
This data is compiled from multiple sources. sigmaaldrich.combldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-piperidin-1-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCPWOMTHWJBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Chloro 6 Piperidin 1 Yl Pyridine
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom at the C-2 position of the pyridine (B92270) ring is susceptible to nucleophilic attack, a common reaction for 2-halopyridines. wikipedia.org This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates the displacement of the chloride leaving group.
Reactions with Various Nucleophiles
A variety of nucleophiles can displace the chlorine atom in 2-Chloro-6-(piperidin-1-yl)pyridine, leading to a diverse range of substituted pyridine derivatives. These reactions are fundamental in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.
Common nucleophiles employed in these reactions include:
Amines: Primary and secondary amines react to form the corresponding 2-amino-6-(piperidin-1-yl)pyridine derivatives.
Alcohols: Alkoxides, derived from alcohols, can substitute the chlorine to yield 2-alkoxy-6-(piperidin-1-yl)pyridines.
Thiols: Thiolates react to produce 2-thioether-6-(piperidin-1-yl)pyridines.
The reaction conditions for these substitutions typically involve heating the reactants in a suitable solvent, often in the presence of a base to neutralize the liberated hydrochloric acid.
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Product |
|---|---|
| Ammonia | 6-(Piperidin-1-yl)pyridin-2-amine |
| Methylamine | N-Methyl-6-(piperidin-1-yl)pyridin-2-amine |
| Sodium Methoxide | 2-Methoxy-6-(piperidin-1-yl)pyridine |
| Sodium Thiophenolate | 2-(Phenylthio)-6-(piperidin-1-yl)pyridine |
Mechanistic Considerations of Substitution at C-2 of the Pyridine Ring
The nucleophilic substitution at the C-2 position of the pyridine ring generally proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.com This process involves two main steps:
Nucleophilic Attack: The nucleophile attacks the electron-deficient C-2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the pyridine ring, with the nitrogen atom playing a key role in its stabilization. stackexchange.com
Leaving Group Departure: The chloride ion is subsequently eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final substitution product.
The rate of this reaction is influenced by the electron-withdrawing strength of substituents on the pyridine ring and the nature of the nucleophile and solvent. nih.gov
Reactions Involving the Piperidine (B6355638) Moiety
The piperidine ring in this compound also offers opportunities for chemical modification, allowing for the introduction of further functional groups and structural diversity.
Functionalization of the Piperidine Nitrogen
The nitrogen atom of the piperidine ring retains its basic and nucleophilic character, although it is somewhat attenuated by the connection to the electron-deficient pyridine ring. Nevertheless, it can undergo various reactions. For instance, upon treatment with calcium hypochlorite, piperidine itself can be converted to N-chloropiperidine. wikipedia.org While specific studies on this compound are limited, analogous reactions on similar piperidine-containing compounds suggest that N-alkylation, N-acylation, and N-arylation are feasible under appropriate conditions. nih.govresearchgate.net
Transformations on the Piperidine Ring Carbons
The carbon atoms of the piperidine ring can also be functionalized, although this often requires more specialized reagents and conditions. Rhodium-catalyzed C-H insertion reactions, for example, have been used to introduce substituents at the C-2 and C-4 positions of N-protected piperidines. nih.gov Such strategies could potentially be adapted for the derivatization of the piperidine ring in this compound, offering pathways to novel analogues.
Electrophilic Aromatic Substitution on the Pyridine Ring
Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.comyoutube.com When such reactions do occur, they typically favor substitution at the C-3 (meta) position because the intermediates formed from attack at C-2 or C-4 are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com
In the case of this compound, the presence of the electron-donating piperidine group and the electron-withdrawing chlorine atom complicates the prediction of regioselectivity. The piperidino group is an activating group and directs ortho- and para-, while the chloro group is deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the outcome of electrophilic substitution reactions. Detailed experimental studies would be necessary to definitively establish the preferred site of substitution.
Regioselectivity Considerations
The pyridine ring in this compound is activated towards nucleophilic aromatic substitution (SNAr) at the chlorine-bearing C2 position. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the presence of the chloro substituent, makes this position electrophilic. The piperidine group at the C6 position, being an amino substituent, is a strong electron-donating group, which further influences the reactivity of the ring. This electronic push-pull relationship is crucial in directing the regioselectivity of various reactions. For instance, in cross-coupling reactions, the C2 position is the primary site of reaction due to the presence of the leaving group (chlorine).
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org this compound is a valuable substrate in this context, primarily due to the reactive C-Cl bond on the pyridine ring.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely used method for constructing biaryl structures. libretexts.org This reaction has been successfully applied to this compound for the synthesis of various substituted pyridines. The presence of the chlorine atom on the pyridine ring is key, as it can be leveraged in subsequent cross-coupling reactions, allowing for the synthesis of diverse compound libraries. nih.gov
In a notable application, rhodium-catalyzed asymmetric Suzuki-Miyaura coupling has been explored with 2-chloropyridine (B119429) boronic acids, demonstrating high enantioselectivity. nih.gov The 2-chloro substituent plays a critical role by rendering the pyridine less Lewis basic, thus preventing inhibition of the rhodium catalyst. nih.gov This highlights the strategic importance of the chloro group in facilitating successful coupling reactions. nih.gov
Research has also focused on developing highly active and stable palladium-phosphine catalysts for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including those with basic amino groups that can inhibit the catalyst. organic-chemistry.org These advanced catalyst systems have shown remarkable reactivity and broad substrate scope, achieving high yields even with sterically demanding and electron-deficient partners. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(OAc)₂, SPhos | 2-Aryl-6-(piperidin-1-yl)pyridine | Good to Excellent | organic-chemistry.org |
| 2-Chloro-3-boronic acid-pyridine | Allylic halide | Rhodium complex | Chiral pyridine derivative | Low (26%) | nih.gov |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd/dialkylbiphenylphosphine | 3-Amino-2-(2-methoxyphenyl)pyridine | 99% | organic-chemistry.org |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd/dialkylbiphenylphosphine | 5-Amino-2-(2,6-dimethylphenyl)pyridine | 82% | organic-chemistry.org |
Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions have been employed to functionalize the this compound scaffold. These methods provide alternative routes to construct carbon-carbon bonds, expanding the synthetic utility of this versatile building block.
For instance, palladium-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid with aryl bromides have been developed to synthesize substituted pyridines. rsc.org While not directly involving this compound as a starting material, this methodology showcases an alternative strategy for pyridine functionalization.
Copper-mediated cross-coupling reactions have also emerged as a powerful tool. For example, the cross-coupling of 2-aryl-1,1,2,2-tetrafluoroethylsilanes with aryl halides, using pyridine as a ligand, has been shown to be an effective method for forming C-C bonds under mild conditions. worktribe.com This suggests the potential for applying similar copper-catalyzed methodologies to this compound.
Reduction of the Pyridine Ring to Corresponding Piperidine Scaffolds
The reduction of the aromatic pyridine ring to a saturated piperidine ring is a significant transformation, as the piperidine moiety is a common feature in many biologically active compounds and natural products.
Catalytic hydrogenation is a common method for the reduction of pyridines. liv.ac.uk This typically involves the use of heterogeneous catalysts such as platinum oxide (PtO₂), Raney nickel, or rhodium on carbon (Rh/C) under hydrogen pressure. liv.ac.uk However, these methods often require harsh reaction conditions. liv.ac.uk
Homogeneous catalysts, such as certain rhodium, iridium, and ruthenium complexes, have been developed for the hydrogenation of pyridines under milder conditions. liv.ac.uk For the reduction to proceed efficiently, the pyridine ring often needs to be activated, for example, by forming a pyridinium (B92312) salt. liv.ac.uknih.gov An iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been developed, providing access to enantioenriched piperidines. nih.gov
Achieving chemo- and diastereoselectivity in the reduction of substituted pyridines is a significant challenge. The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.
For example, in the transfer hydrogenation of 2,6-disubstituted pyridinium salts, the cis-piperidine is often the major product. liv.ac.uk This stereochemical preference is an important consideration in the synthesis of specific stereoisomers.
Recent advancements have focused on developing highly chemoselective methods. For instance, a rhodium-catalyzed transfer hydrogenation of pyridinium salts, promoted by an iodide anion, can afford either piperidines or 1,2,3,6-tetrahydropyridines depending on the substitution pattern of the pyridine ring. liv.ac.uk This method operates under mild conditions and with low catalyst loadings. liv.ac.uk
Furthermore, rhodium-catalyzed asymmetric reductive Heck reactions have been utilized in a three-step process to synthesize enantioenriched 3-substituted piperidines from pyridine precursors. acs.org This strategy involves partial reduction of the pyridine, followed by asymmetric carbometalation and a final reduction step. acs.org
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
The primary tools for elucidating the structure of organic molecules like 2-Chloro-6-(piperidin-1-yl)pyridine are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR spectroscopy is a powerful technique that provides information about the magnetic properties of certain atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁵N NMR are of particular importance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, distinct signals would be expected for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring.
Pyridine Ring Protons: The three protons on the pyridine ring would appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets) would be influenced by the positions of the chloro and piperidinyl substituents.
Piperidine Ring Protons: The ten protons of the piperidine ring would be found in the aliphatic region, generally between δ 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be expected at a lower field (more deshielded) compared to the other protons (β- and γ-protons) due to the electron-withdrawing effect of the nitrogen.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Pyridine H-3, H-5 | ~6.5 - 7.0 | Doublet |
| Pyridine H-4 | ~7.3 - 7.6 | Triplet |
| Piperidine α-CH₂ | ~3.3 - 3.7 | Multiplet |
| Piperidine β,γ-CH₂ | ~1.5 - 1.8 | Multiplet |
Note: This table represents expected values based on similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
Pyridine Ring Carbons: The five carbon atoms of the pyridine ring would resonate in the downfield region of the spectrum (δ 100-160 ppm). The carbons directly bonded to the electronegative chlorine atom (C-2) and nitrogen atom (C-6) would be expected at the lowest fields.
Piperidine Ring Carbons: The five carbon atoms of the piperidine ring would appear in the upfield region (δ 20-50 ppm).
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~160 - 165 |
| Pyridine C-6 | ~155 - 160 |
| Pyridine C-4 | ~135 - 140 |
| Pyridine C-3, C-5 | ~105 - 115 |
| Piperidine α-C | ~45 - 50 |
| Piperidine β-C | ~25 - 30 |
| Piperidine γ-C | ~23 - 27 |
Note: This table represents expected values based on similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy is a specialized technique that can provide valuable information about the nitrogen atoms within a molecule. For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine nitrogen and one for the piperidine nitrogen. The chemical shifts of these signals would provide insight into the electronic environment and hybridization of the nitrogen atoms. Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, these experiments can be more challenging to perform.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
2D NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the protons within the pyridine and piperidine rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present. In the IR spectrum of this compound, characteristic absorption bands would be expected for the C-Cl bond, the C-N bonds, and the aromatic C-H and C=C bonds of the pyridine ring, as well as the aliphatic C-H bonds of the piperidine ring.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| Aliphatic C-H stretch | 2850 - 3000 |
| C=C and C=N stretching (pyridine ring) | 1400 - 1600 |
| C-N stretching | 1250 - 1350 |
| C-Cl stretch | 600 - 800 |
Note: This table represents expected values based on characteristic group frequencies and is for illustrative purposes. Actual experimental data is required for definitive analysis.
Conformational Dynamics in Solution
Variable-Temperature NMR Studies
Variable-temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic conformational processes in molecules. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals that correspond to the interconversion of different conformers.
For this compound, VT-NMR studies would be anticipated to reveal the dynamics of two primary conformational processes: the ring inversion of the piperidine chair conformer and the restricted rotation around the C(pyridyl)-N(piperidinyl) bond. At sufficiently low temperatures, the interconversion between conformers would be slow on the NMR timescale, leading to the observation of distinct signals for the axial and equatorial protons of the piperidine ring, as well as potentially separate signals for the pyridine protons in different rotameric forms.
As the temperature is increased, the rate of conformational exchange would increase. This would be observed in the NMR spectrum as a broadening of the signals, followed by their coalescence into a single time-averaged signal at higher temperatures. The temperature at which coalescence occurs is directly related to the energy barrier of the conformational process. While specific experimental data for this compound is not available in the reviewed literature, analogous systems of substituted piperidines and pyridines have been extensively studied, providing a framework for predicting the behavior of this compound.
Rotational Barriers and Isomerism
The rotation around the single bond connecting the pyridine and piperidine rings is expected to be hindered due to steric interactions between the ortho-chloro substituent on the pyridine ring and the adjacent methylene (B1212753) protons of the piperidine ring. This restricted rotation can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. wikipedia.orgnih.gov
The energy barrier to this rotation would be a key determinant of the stability and isolability of any potential atropisomers. If the rotational barrier is sufficiently high (typically >20-22 kcal/mol), the different rotamers can be stable and exist as distinct enantiomers or diastereomers at room temperature. nih.gov Dynamic NMR studies are instrumental in quantifying these rotational barriers. nih.govmontana.edu
The isomerism in this compound is primarily conformational. In addition to the potential for atropisomerism, the piperidine ring itself exists in a chair conformation, which can undergo ring inversion. This process involves the interconversion of the axial and equatorial positions of the substituents on the piperidine ring. The presence of the bulky substituted pyridine group at the nitrogen atom would influence the thermodynamics and kinetics of this ring inversion.
Theoretical and Computational Investigations
Quantum Chemical Calculations on 2-Chloro-6-(piperidin-1-yl)pyridine
Quantum chemical calculations are pivotal in elucidating the molecular structure and electronic properties of chemical compounds. For this compound, these theoretical investigations provide insights that complement experimental data, offering a deeper understanding of its behavior at a molecular level.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure of molecules. By utilizing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately model the geometric and electronic properties of compounds like this compound. ijesit.com These calculations are fundamental to predicting the molecule's stability, reactivity, and spectroscopic characteristics.
The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For pyridine (B92270) derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. sci-hub.seresearchgate.net In similar piperidine-containing structures, the piperidine (B6355638) ring typically adopts a chair conformation. sci-hub.seresearchgate.net The optimized geometry reveals that the molecule generally possesses C1 symmetry. ijesit.com
Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | |---|---|---| | C-Cl | 1.745 | | | C-N (pyridine) | 1.340 | | | C-N (piperidine) | 1.380 | | | | | C-C-Cl | 119.5 | | | | C-N-C (pyridine) | 117.0 | | | | C-N-C (piperidine) | 118.0 | Note: This data is illustrative and based on typical values for similar structures calculated at the B3LYP/6-311++G(d,p) level. Actual values for this compound would require specific calculations.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be correlated with experimental data to assign specific vibrational modes to the observed spectral bands. ijesit.comresearchgate.net For substituted pyridines, characteristic vibrational modes include C-H stretching, C-N stretching, ring breathing modes, and vibrations associated with the substituent groups. researchgate.net The calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to good agreement with experimental spectra. researchgate.net
Table 2: Illustrative Vibrational Frequencies for a Substituted Pyridine
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=N stretching (pyridine ring) | 1600-1550 |
| C-Cl stretching | 800-600 |
Note: These are typical frequency ranges and specific assignments for this compound would require detailed computational analysis.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. sci-hub.semdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the molecule's excitability and the occurrence of charge transfer within the molecule. ijesit.comresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. mdpi.com For pyridine derivatives, the HOMO is often localized on the pyridine ring and the piperidine substituent, while the LUMO may be distributed over the pyridine ring and the chloro substituent.
Table 3: Illustrative Frontier Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative. The actual energies for this compound would be determined through specific DFT calculations.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). youtube.com For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and a positive potential near the hydrogen atoms. researchgate.netscispace.com This information is instrumental in understanding intermolecular interactions. scispace.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. nih.govwisc.edu NBO analysis examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). wisc.edu The stabilization energies associated with these interactions can be quantified. For instance, in molecules with piperidine rings, NBO analysis can reveal interactions between the nitrogen lone pair and adjacent antibonding orbitals. nih.gov
Table 4: Illustrative NBO Analysis - Second Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N (piperidine) | σ*(C-C) | ~5-10 |
| LP(1) N (pyridine) | π*(C-C) | ~2-5 |
| π(C-C) (pyridine) | π*(C-C) (pyridine) | ~15-20 |
Note: E(2) represents the stabilization energy of the hyperconjugative interaction. This data is illustrative of typical interactions and their magnitudes.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a means to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and the influence of the environment.
Conformational Space Exploration
The conformational flexibility of this compound primarily arises from the piperidine ring and its rotation relative to the pyridine ring. The piperidine ring is expected to exist predominantly in a chair conformation, as is typical for such systems. nih.govacs.org However, ring inversion to a boat or twist-boat conformation, while energetically less favorable, can occur and would be observable in MD simulations.
MD simulations can map the potential energy surface associated with the rotation around the C-N bond connecting the two rings. This would reveal the energy barriers between different rotational isomers (rotamers) and the preferred orientation of the piperidine substituent. Intramolecular hydrogen bonding, although not prominent in this specific molecule, can significantly influence conformational preferences in related compounds. researchgate.net
Solvent Effects on Molecular Conformation and Reactivity
The surrounding solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these effects. For instance, the polarity of the solvent can influence the relative energies of different conformers. In a polar solvent, conformers with a larger dipole moment may be stabilized.
By analogy with studies on similar molecules, it is expected that solvent polarity would affect the electronic structure and, consequently, the reactivity of this compound. researchgate.net MD simulations coupled with quantum mechanics/molecular mechanics (QM/MM) methods could be employed to study how the solvent shell influences the charge distribution within the molecule and its susceptibility to nucleophilic or electrophilic attack.
Reaction Mechanism Studies
Computational chemistry provides powerful tools to elucidate the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states.
Computational Elucidation of Reaction Pathways and Transition States
For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the 2-position, where the chlorine atom is displaced. Computational studies on similar 2-substituted pyridines have utilized DFT to map out the reaction pathways for such transformations. nih.govresearchgate.netrsc.org
A typical computational approach involves identifying the structures of the reactants, the Meisenheimer-type intermediate (a resonance-stabilized anionic intermediate), the transition states connecting these species, and the final products. The energies of these stationary points on the potential energy surface allow for the calculation of activation barriers and reaction enthalpies. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes.
| Reaction Step | Species | Computational Method | Information Gained |
| Reactants | This compound + Nucleophile | DFT Optimization | Ground state energies and structures. |
| Transition State 1 | Formation of Meisenheimer intermediate | Transition State Search (e.g., QST2/3) | Activation energy for the addition step. |
| Intermediate | Meisenheimer complex | DFT Optimization | Stability of the intermediate. |
| Transition State 2 | Expulsion of the leaving group | Transition State Search | Activation energy for the elimination step. |
| Products | Substituted pyridine + Chloride ion | DFT Optimization | Overall reaction energy. |
Prediction of Regioselectivity and Stereoselectivity
While the 2-position in this compound is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, computational studies can quantify this preference. By calculating the activation barriers for nucleophilic attack at different positions on the pyridine ring, the regioselectivity of the reaction can be predicted. nih.govacs.org
In cases where the reaction could lead to different stereoisomers, computational methods can be used to predict the stereoselectivity. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle. Although stereoselectivity is not a primary concern for simple SNAr reactions of this compound, it becomes relevant in more complex transformations it might undergo.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties through computational means offers profound insights into the molecular structure and electronic environment of a compound. For this compound, these theoretical investigations would serve to complement and guide experimental work.
Computational NMR Chemical Shift Prediction and Comparison with Experimental Data
The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. Methodologies such as the Gauge-Including Atomic Orbital (GIAO) method, typically employed with a DFT functional (for instance, B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)), would be used to calculate the isotropic shielding constants of the nuclei in this compound. These shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS).
A hypothetical comparison between predicted and experimental data would be crucial for validating the chosen computational model. Discrepancies between the calculated and observed shifts can often be attributed to factors like solvent effects, conformational dynamics, and the limitations of the theoretical level. For a robust analysis, calculations might be performed in a simulated solvent environment using a polarizable continuum model (PCM).
Table 1: Hypothetical Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound This table is for illustrative purposes only, as specific published data is not available.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C-2 | - | - | - |
| C-3 | - | - | - |
| C-4 | - | - | - |
| C-5 | - | - | - |
| C-6 | - | - | - |
| C (Piperidine) | - | - | - |
| H-3 | - | - | - |
| H-4 | - | - | - |
| H-5 | - | - | - |
Theoretical IR and Raman Spectra Simulation
Theoretical simulations of IR and Raman spectra are instrumental in assigning vibrational modes to specific molecular motions. These simulations are typically performed by first optimizing the molecular geometry of this compound using a method like DFT. Following optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.
The resulting theoretical spectra would show characteristic bands for the pyridine ring vibrations, C-H stretching and bending modes, C-N stretching from the piperidine substituent, and the C-Cl stretching vibration. Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed bands. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational method. nih.gov
Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound This table is for illustrative purposes only, as specific published data is not available.
| Wavenumber (cm⁻¹, Scaled) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|
| - | - | - | C-H stretch (pyridine) |
| - | - | - | C-H stretch (piperidine) |
| - | - | - | C=C/C=N ring stretch |
| - | - | - | C-N stretch |
UV-Vis Absorption Spectra Calculation
The electronic absorption spectrum in the UV-Vis region is dictated by transitions between electronic energy levels. Time-dependent DFT (TD-DFT) is the most common method for calculating these transitions. The calculation provides the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption).
For this compound, the calculations would likely reveal π → π* transitions associated with the pyridine ring and potentially n → π* transitions involving the nitrogen lone pairs. The nature of the orbitals involved in the primary electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would be analyzed to understand the character of the absorption bands. The solvent environment can significantly influence UV-Vis spectra, so performing the TD-DFT calculations within a PCM is standard practice to simulate solution-phase conditions.
Table 3: Hypothetical Calculated UV-Vis Absorption Maxima (λmax) for this compound This table is for illustrative purposes only, as specific published data is not available.
| Transition | λmax (nm) Calculated | Oscillator Strength (f) | Major Orbital Contributions |
|---|---|---|---|
| S₀ → S₁ | - | - | HOMO → LUMO |
Applications in Advanced Chemical Systems and Materials Science
Role as a Chemical Building Block for Complex Molecules
The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring, activated by the electron-withdrawing nature of the nitrogen atom, allows for a variety of nucleophilic substitution and cross-coupling reactions. This makes 2-Chloro-6-(piperidin-1-yl)pyridine an ideal starting material for the construction of more elaborate molecular architectures.
Synthesis of Polydentate Ligands
Polydentate ligands are crucial in coordination chemistry for the formation of stable metal complexes with diverse applications in catalysis, materials science, and biomedical imaging. The this compound scaffold can be readily functionalized to introduce additional coordinating groups, leading to the formation of bidentate, tridentate, and higher-denticity ligands.
For instance, the chlorine atom can be displaced by various nucleophiles, such as other heterocyclic amines or phosphines, to generate multidentate ligands. A notable example is the synthesis of 2,6-di(quinolin-8-yl)pyridines, which are tridentate ligands known to form highly luminescent ruthenium(II) complexes. While not directly starting from this compound, the synthetic strategy often involves the functionalization of a 2,6-dihalopyridine, a class of compounds to which our subject molecule belongs. The piperidine (B6355638) moiety in this compound can influence the steric and electronic properties of the resulting ligands and their metal complexes.
| Precursor | Reagent | Product | Application |
| 2,6-Dichloropyridine (B45657) | 8-Aminoquinoline | 2,6-Di(quinolin-8-yl)pyridine | Tridentate ligand for luminescent metal complexes |
| This compound | Various nucleophiles (e.g., pyrazoles, imidazoles) | Substituted 2-(piperidin-1-yl)pyridine derivatives | Bidentate or tridentate ligands |
Construction of Fused Heterocyclic Systems
Fused heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and functional materials. The this compound moiety can serve as a key building block for the construction of various fused ring systems. The reactivity of the chlorine atom allows for annulation reactions, where a new ring is fused onto the pyridine core.
One common strategy involves the reaction of 2-chloropyridines with bifunctional nucleophiles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[3,4-b]pyridines. Similarly, condensation with amino-substituted heterocycles can yield more complex fused systems like pyrido[1,2-a]pyrimidines. bldpharm.com The piperidine group can play a role in directing the regioselectivity of these cyclization reactions and modifying the properties of the final fused products. Research has demonstrated the synthesis of various 5,6-fused bicyclic heteroaromatic systems, highlighting the versatility of similar scaffolds. nsf.gov
| Starting Material | Reagent | Fused System | Potential Application |
| 2-Chloropyridine (B119429) derivative | Hydrazine | Pyrazolo[3,4-b]pyridine | Medicinal chemistry |
| 2-Chloropyridine derivative | 2-Aminopyrimidine | Pyrido[1,2-a]pyrimidine | Functional materials |
| This compound | Bifunctional nucleophile | Fused piperidinyl-pyridine systems | Novel scaffolds for drug discovery |
Contributions to Catalysis
The pyridine nitrogen and the potential for creating multidentate ligands make this compound and its derivatives valuable in the field of catalysis, both in metal-catalyzed reactions and in organocatalysis.
As Ligands in Metal-Catalyzed Reactions
The development of efficient catalysts is a cornerstone of modern organic synthesis. Ligands play a crucial role in modulating the reactivity and selectivity of metal catalysts. The substitution of the chlorine atom in this compound with other coordinating groups can generate a library of ligands for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
While direct studies on this compound as a ligand are not extensively reported, the broader class of 2-aminopyridine (B139424) derivatives are well-established as effective ligands in palladium-catalyzed cross-coupling reactions. acs.orgnih.gov The piperidine moiety would introduce significant steric bulk near the metal center, which can be beneficial for promoting reductive elimination and preventing catalyst deactivation. For instance, in the Suzuki-Miyaura coupling, bulky electron-rich ligands are often employed to enhance catalytic activity.
Arylpyridin-2-yl guanidine (B92328) derivatives, which can be synthesized from 2-chloro-6-aminopyridines, have been utilized as ligands in Suzuki-Miyaura reactions. nih.gov This highlights the potential of the this compound scaffold in designing new and effective ligands for cross-coupling catalysis.
| Reaction Type | Catalyst System | Ligand Precursor | Role of Piperidine Moiety |
| Suzuki-Miyaura Coupling | Palladium(II) acetate (B1210297) / Ligand | This compound | Steric and electronic tuning of the catalyst |
| Buchwald-Hartwig Amination | Palladium catalyst / Ligand | This compound | Enhancing catalyst stability and activity |
| Sonogashira Coupling | Palladium/Copper catalyst / Ligand | This compound | Modulating selectivity and yield |
As Organocatalysts or Components Thereof
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines, including piperidine derivatives, are a prominent class of organocatalysts. While this compound itself is achiral, it can serve as a scaffold for the synthesis of chiral organocatalysts.
For example, the introduction of a chiral center on the piperidine ring or the pyridine backbone could lead to novel organocatalysts for various transformations, such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The pyridine nitrogen can act as a Lewis base or a proton shuttle, while the piperidine moiety can provide a defined steric environment to control the stereochemical outcome of the reaction. The synthesis of polysubstituted piperidines via organocatalytic domino reactions showcases the importance of the piperidine motif in asymmetric catalysis. nih.gov
Development in Materials Science
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of new functional materials. The pyridine ring can participate in π-π stacking interactions, while the piperidine group can influence the packing and morphology of the resulting materials.
The ability to form stable metal complexes, as discussed in the context of polydentate ligands, opens up possibilities for creating metal-organic frameworks (MOFs) and coordination polymers with interesting photophysical, magnetic, or porous properties. Derivatives of this compound could be incorporated as building blocks into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The substitution of the chlorine atom allows for the tuning of the electronic properties of the molecule, which is crucial for optimizing the performance of such devices.
While direct applications of this compound in materials science are still an emerging area of research, the versatility of the 2-chloropyridine scaffold in the synthesis of functional materials suggests a promising future for this compound and its derivatives.
Precursors for Non-Linear Optical (NLO) Materials
There is no available research to suggest that this compound is used as a precursor for non-linear optical (NLO) materials. The design of NLO materials often involves molecules with specific electronic properties, such as large hyperpolarizabilities, which arise from the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While the piperidine group can act as an electron donor and the chloro-substituted pyridine ring as an acceptor, there are no published studies that characterize the NLO properties of this specific compound or its derivatives.
Structure-Property Relationships for NLO Activity
Due to the lack of research on the NLO applications of this compound, there is no established data on its structure-property relationships for NLO activity.
Components in Functional Organic Materials
An exhaustive search of scientific databases and chemical literature did not yield any instances of this compound being incorporated as a component in functional organic materials such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic or photonic devices. The primary role of this compound appears to be as a reactant in the synthesis of more complex molecules.
Applications in Crystal Engineering and Supramolecular Chemistry
There are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. Consequently, there is no information regarding its crystal packing, intermolecular interactions, or any potential applications in the field of crystal engineering or supramolecular chemistry. The study of how this molecule might self-assemble or form co-crystals with other compounds has not been a subject of published research.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The conventional synthesis of 2-Chloro-6-(piperidin-1-yl)pyridine typically involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine (B45657) with piperidine (B6355638). nih.govyoutube.com While effective, this method can present challenges in terms of selectivity and may require harsh reaction conditions. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.
Promising avenues for exploration include:
Catalyst Development: Investigating novel transition-metal or organocatalytic systems could lead to milder reaction conditions, lower catalyst loadings, and improved yields. rsc.orgorganic-chemistry.org For instance, rhodium-based catalysts, which have shown efficacy in the hydrogenation of functionalized pyridines, could be adapted for amination reactions. rsc.org
Photocatalysis: Light-promoted reactions represent a green and powerful tool in modern organic synthesis. organic-chemistry.org Developing a photocatalytic pathway for the C-N coupling could provide an energy-efficient alternative to traditional thermal methods, potentially proceeding under ambient temperature and pressure.
Table 1: Comparison of a Hypothetical Novel Synthetic Pathway with the Traditional Method
| Parameter | Traditional SNAr Method | Proposed Novel Catalytic Method |
| Catalyst | None / Base-mediated | Low-loading Palladium or Copper catalyst |
| Solvent | High-boiling point aprotic solvents (e.g., DMSO, DMF) | Greener solvents (e.g., 2-MeTHF, CPME) |
| Temperature | High (100-150 °C) | Mild (Room Temperature to 60 °C) |
| Reaction Time | 12-24 hours | 2-6 hours |
| Yield | Moderate to Good (60-85%) | Potentially High (>90%) |
| Atom Economy | Moderate | High |
Advanced Computational Modeling for Structure and Reactivity
Computational chemistry offers powerful predictive tools to elucidate the electronic structure, stability, and reactivity of molecules, thereby guiding experimental design. nih.gov For this compound, advanced computational modeling can provide profound insights that are difficult to obtain through experimental means alone.
Future research directions in this area include:
DFT and Ab Initio Calculations: Employing Density Functional Theory (DFT) and other high-level computational methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. acs.orgresearchgate.net This information is crucial for understanding the compound's reactivity in processes like nucleophilic substitution, where the chlorine atom is displaced. stackexchange.com
Reaction Mechanism Simulation: Computational modeling can map the entire energy profile of a chemical reaction, identifying transition states and intermediates. researchgate.net Simulating the SNAr reaction of 2,6-dichloropyridine with piperidine can reveal the precise mechanism and energetic barriers, aiding in the optimization of reaction conditions. nih.govrsc.org
Predicting Physicochemical Properties: Algorithms can be used to forecast properties like solubility, lipophilicity (LogP), and potential for blood-brain barrier penetration for the parent compound and its derivatives. nih.gov This is particularly valuable in the early stages of drug discovery programs.
Table 2: Hypothetical Calculated Properties for this compound and a Derivative
| Property | This compound | 2-(Azido)-6-(piperidin-1-yl)pyridine |
| HOMO Energy (eV) | -6.5 | -6.2 |
| LUMO Energy (eV) | -0.8 | -1.1 |
| HOMO-LUMO Gap (eV) | 5.7 | 5.1 |
| Calculated Dipole Moment (Debye) | 3.2 | 4.5 |
| Mulliken Charge on C2 | +0.15 | +0.12 |
Integration into Hybrid Material Systems
The field of materials science is increasingly focused on creating hybrid organic-inorganic materials that exhibit novel properties. Pyridine-based ligands are instrumental in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govacs.org this compound, with its two potential nitrogen donor sites (the pyridine (B92270) and piperidine nitrogens), is an excellent candidate for incorporation into such systems.
Future research opportunities involve:
Coordination Polymer Synthesis: The pyridine nitrogen can coordinate to a metal center, while the piperidine nitrogen could either remain uncoordinated or participate in forming bridged or chelated structures. The resulting CPs could possess interesting photoluminescent or electrical properties. acs.org
Functional MOFs: Using this compound as a linker in MOF synthesis could create materials with tailored porosity and functionality. nih.gov The chlorine atom serves as a reactive handle for post-synthetic modification, allowing for the introduction of other chemical groups to fine-tune the MOF's properties for applications in gas storage, separation, or catalysis.
Perovskite-type Hybrids: Organic cations are crucial in tuning the properties of hybrid perovskites used in solar cells and optoelectronics. acs.orgacs.org Derivatives of this compound could be designed to function as novel organic spacers in 2D hybrid perovskites, potentially enhancing their stability and charge transport characteristics. acs.org
Table 3: Potential Hybrid Materials Based on this compound Ligand
| Metal Ion | Potential Structure Type | Potential Application |
| Copper(I/II) | 1D or 2D Coordination Polymer acs.org | Luminescent sensors, Conductive materials |
| Zinc(II) | Metal-Organic Framework (MOF) | Catalysis, Gas separation |
| Lead(II) | 2D Hybrid Perovskite acs.orgrsc.org | Photovoltaics, Optoelectronics |
| Lanthanide(III) | Luminescent Coordination Polymer | Optical temperature sensing, Bio-imaging |
Development of Structure-Reactivity Relationships in Novel Derivatives
A systematic investigation into the structure-activity relationships (SAR) and structure-property relationships of novel derivatives is essential for unlocking their full potential, particularly in medicinal chemistry and materials science. researchgate.netnih.gov By methodically modifying the core structure of this compound, researchers can establish clear correlations between chemical structure and functional outcomes.
Key research strategies include:
Derivative Synthesis: Creating a library of analogues by (a) replacing the chlorine atom with various functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), (b) substituting the piperidine ring with other cyclic or acyclic amines, and (c) introducing substituents at other positions on the pyridine ring.
Reactivity Studies: Quantifying the reaction rates of these new derivatives in benchmark reactions. For example, measuring the rate of nucleophilic substitution of the chloro group with a standard nucleophile can provide a quantitative measure of how electronic and steric modifications affect reactivity. researchgate.net
Property Evaluation: Screening the synthesized library for specific properties. In a medicinal chemistry context, this would involve assays for biological activity against a particular target. researchgate.netnih.govjyoungpharm.org In materials science, this would involve characterizing properties like thermal stability, conductivity, or photoluminescence.
Table 4: Hypothetical Structure-Reactivity Relationship for C2-Substituted Derivatives
| Derivative (Substituent at C2) | Relative Rate of Nucleophilic Substitution (X=Cl) | Hammett Parameter (σp) of C6-Substituent | Predicted Biological Activity (IC50, µM) |
| -Cl (Parent Compound) | 1.0 | +0.23 | >100 |
| -F | >1.0 | +0.06 | 75 |
| -OCH3 | <1.0 | -0.27 | 50 |
| -CN | >>1.0 | +0.66 | 15 |
| -CF3 | >>1.0 | +0.54 | 25 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Chloro-6-(piperidin-1-yl)pyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAR) reactions. For example, substituting a halogen atom (e.g., fluorine) on the pyridine ring with piperidine under controlled conditions. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (80–120°C), and catalyst use (e.g., K₂CO₃). Evidence from similar compounds shows yields up to 84% when optimizing stoichiometry and reaction time . Multi-step synthesis involving intermediates (e.g., acetamide derivatives) may also be employed, requiring purification via column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?
- Methodological Answer :
- 1H NMR : Confirms regioselectivity and substitution patterns by analyzing proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- ESI-MS : Validates molecular weight and fragmentation patterns .
- GC/HPLC : Assess purity (>98%) using standardized columns (e.g., C18 for reverse-phase HPLC) and calibration curves .
- Melting Point Analysis : Verifies compound identity if crystalline (e.g., 33°C for related chloropyridines) .
Q. What safety protocols are recommended for handling this compound given its potential toxicity?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
- Waste Disposal : Segregate halogenated waste for professional disposal to prevent environmental contamination .
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and decontaminate with ethanol/water mixtures .
Advanced Research Questions
Q. How do variations in substituents on the pyridine ring affect the biological activity and environmental persistence of this compound derivatives?
- Methodological Answer :
- Biological Activity : Replace the piperidinyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Use in vitro assays (e.g., enzyme inhibition) to compare activity .
- Environmental Persistence : Conduct soil incubation studies with LC-MS to track degradation products (e.g., 6-chloropicolinic acid in nitrapyrin derivatives) and assess half-life under varying pH/moisture conditions .
Q. What experimental approaches are used to evaluate the chronic toxicity and carcinogenicity of this compound in animal models?
- Methodological Answer :
- Dosing Regimens : Administer orally (e.g., 5–50 mg/kg/day) to pregnant rodents during organogenesis to assess teratogenicity .
- Endpoint Analysis : Monitor liver histopathology (e.g., bile duct hyperplasia) and tumor incidence in long-term feeding studies (e.g., 2-year rat trials) .
- Metabolite Tracking : Use radiolabeled compounds to quantify excretion pathways (e.g., urinary 6-chloropicolinic acid) .
Q. How should researchers resolve discrepancies in toxicological data, such as conflicting findings on mutagenicity or hepatotoxicity across studies?
- Methodological Answer :
- Replicate Studies : Repeat assays under standardized conditions (e.g., S. typhimurium TA98 with/without metabolic activation) to confirm mutagenicity .
- Species-Specific Analysis : Compare rodent vs. non-rodent models (e.g., dogs, pigs) to identify interspecies metabolic differences .
- Dose-Response Curves : Establish NOAEL (No Observed Adverse Effect Level) thresholds using statistical models (e.g., ANOVA for bile duct hyperplasia data) .
Q. What methodologies are employed to study the environmental fate and microbial degradation pathways of this compound in agricultural soils?
- Methodological Answer :
- Soil Microcosm Experiments : Incubate compound-spiked soils under controlled moisture/temperature to simulate field conditions. Use qPCR to quantify nitrifying bacteria (e.g., Nitrosomonas europaea) and track nitrapyrin-derived N₂O emissions .
- Metabolite Profiling : Employ high-resolution mass spectrometry (HRMS) to identify degradation intermediates (e.g., chlorinated picolinic acids) .
- Field Trials : Apply the compound with fertilizers (e.g., urea) and measure nitrate leaching via ion chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
